molecular formula C14H16N4O3 B6662376 2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid

2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid

Cat. No.: B6662376
M. Wt: 288.30 g/mol
InChI Key: PMKRLUYIOYRMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid is a synthetic organic compound that features a triazole ring, a benzoyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid typically involves multiple steps. One common route starts with the preparation of 4-(1,2,4-triazol-4-yl)benzoic acid, which is then reacted with propylamine to form the corresponding amide. This intermediate is subsequently treated with chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The benzoyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-(1,2,4-Triazol-4-yl)benzoic acid: Shares the triazole and benzoyl moieties but lacks the propyl chain.

    Propylamine: Contains the propyl chain but lacks the triazole and benzoyl groups.

    1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid is unique due to its combination of a triazole ring, benzoyl group, and propyl chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-7-17(8-13(19)20)14(21)11-3-5-12(6-4-11)18-9-15-16-10-18/h3-6,9-10H,2,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKRLUYIOYRMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C(=O)C1=CC=C(C=C1)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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